molecular formula C6H2ClF3O2S B1437052 2,3,5-Trifluorobenzenesulphonyl chloride CAS No. 914636-99-0

2,3,5-Trifluorobenzenesulphonyl chloride

Cat. No. B1437052
M. Wt: 230.59 g/mol
InChI Key: UOBDGEAGDFWWOQ-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzenesulphonyl chloride (TFBSCl) is a crystalline compound that belongs to the category of sulphonyl chlorides. It has a molecular weight of 230.59 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,3,5-trifluorobenzenesulfonyl chloride . The InChI code is 1S/C6H2ClF3O2S/c7-13(11,12)5-2-3(8)1-4(9)6(5)10/h1-2H .


Physical And Chemical Properties Analysis

The boiling point of 2,3,5-Trifluorobenzenesulphonyl chloride is between 47-50°C . The molecular weight is 230.59 .

Scientific Research Applications

Reagents for Trifluoromethylation and More 2,3,5-Trifluorobenzenesulphonyl chloride has been identified as a significant reagent in the trifluoromethylation process, showing versatility in forming bonds with carbon (C–CF3), sulfur (C–SCF3), oxygen (C–SOCF3), and chlorine (C–Cl). This compound is unique due to its capability to react under reductive conditions, differentiating it from similar reagents that require oxidative conditions. Its utility is further expanded in electrophilic chlorination, showcasing its exclusive preserve for enantioselective chlorination applications (Chachignon, Guyon, & Cahard, 2017).

Environmental Impact and Degradation Studies Although not directly linked to 2,3,5-Trifluorobenzenesulphonyl chloride, studies on the environmental persistence and degradation of similar chlorinated compounds, such as triclosan and its by-products, provide insight into the environmental behavior and potential impact of chlorinated organics. These compounds exhibit partial degradation in sewage treatment, leading to their presence in various environmental compartments. The transformation into more toxic and persistent compounds under certain conditions highlights the importance of understanding the environmental fate of chlorinated substances (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Corrosion Studies and Protective Measures The presence of chloride ions, including those potentially released from chlorinated compounds like 2,3,5-Trifluorobenzenesulphonyl chloride, in environments can significantly influence corrosion rates and mechanisms in metals. Understanding the interactions between chloride ions and metal surfaces is crucial for developing effective corrosion protection strategies. Research in this area emphasizes the need for comprehensive studies to assess the impact of chloride ions on corrosion processes and the effectiveness of inhibitors in mitigating these effects (Lorenz & Mansfeld, 1981).

Potential for Advanced Material Development Research into novel materials, such as luminescent micelles incorporating various functional groups, demonstrates the potential for utilizing chlorinated compounds in the development of advanced sensing technologies. These materials, designed for detecting hazardous substances, showcase the versatility of chlorinated compounds in creating functional materials with specific applications, including environmental monitoring and safety (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Electrochemical Water Treatment Technologies The role of chloride ions, potentially derived from chlorinated compounds like 2,3,5-Trifluorobenzenesulphonyl chloride, in electrochemical processes for water treatment highlights the dual nature of these ions. While beneficial for some electrochemical reactions, chloride ions can also lead to the formation of undesirable by-products. This underscores the importance of managing chloride levels in electrochemical water treatment systems to optimize performance and minimize risks (Radjenovic & Sedlak, 2015).

Safety And Hazards

2,3,5-Trifluorobenzenesulphonyl chloride is a flammable liquid and vapour. It causes severe skin burns and eye damage . It should be kept away from heat, hot surfaces, sparks, open flames and other ignition sources. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

2,3,5-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)5-2-3(8)1-4(9)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBDGEAGDFWWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660240
Record name 2,3,5-Trifluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluorobenzenesulphonyl chloride

CAS RN

914636-99-0
Record name 2,3,5-Trifluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorobenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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